kn-92

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of KN-92 involves the reaction of 4-chlorocinnamylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions typically include:

Solvent: Dichloromethane or similar organic solvent

Base: Triethylamine or similar organic base

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure consistent product quality

Purification steps: such as recrystallization or chromatography to achieve high purity levels

Analyse Chemischer Reaktionen

Key Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane or similar |

| Base | Triethylamine |

| Temperature | Room to slightly elevated (25–40°C) |

| Yield Optimization | Batch reactors for scalability |

Chemical Stability and Reactivity

KN-92 exhibits limited reactivity under standard conditions:

-

Oxidation Resistance : Stable against common oxidizing agents (e.g., H₂O₂, KMnO₄) .

-

Reduction Resistance : Unreactive toward NaBH₄ or other mild reductants .

-

Hydrolytic Stability : Resists hydrolysis in aqueous buffers (pH 4–9) .

Biological Interaction Mechanisms

Although chemically inert in most contexts, this compound modulates ion channels through non-enzymatic interactions:

Table 1: Ion Channel Effects of this compound

These effects are time- and dose-dependent but independent of CaMKII inhibition .

Comparative Reactivity with KN-93

This compound’s structural similarity to KN-93 allows it to serve as a control, though key differences exist:

Table 2: this compound vs. KN-93 Reactivity

| Property | This compound | KN-93 |

|---|---|---|

| CaMKII Inhibition | None | Competitive (Ki = 370 nM) |

| Calcium Channel Effect | Direct current reduction | Indirect via CaMKII blockade |

| Potassium Channel Block | Yes (Kv1.2, Kv1.5) | Minimal |

Analytical Characterization

Critical parameters for verifying this compound’s chemical identity:

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

KN-92 is employed in several areas of chemical research, particularly in organic synthesis and reaction mechanisms. It acts as a reagent in the preparation of complex molecules, facilitating the study of various organic reactions.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent for synthesizing complex molecules. |

| Reaction Mechanisms | Aids in understanding the pathways and mechanisms involved in chemical reactions. |

Biological Research Applications

In biological research, this compound is utilized to investigate enzyme activities and cellular processes. Its role as a control compound helps researchers discern the specific contributions of CaMKII inhibition on cellular functions.

Case Study: Enzyme Activity Assays

Researchers have used this compound to study the activity of various enzymes, particularly in cellular contexts where CaMKII plays a pivotal role.

| Study Focus | Findings |

|---|---|

| Enzyme Activity | This compound did not significantly affect enzyme activities compared to KN-93, allowing for clearer interpretations of CaMKII's role. |

Medical Research Applications

This compound has potential therapeutic applications, particularly in drug development and understanding disease mechanisms. Its use as a control compound in studies involving cardiac function illustrates its relevance in medical research.

Case Study: Cardiac Function Post-Infarction

In studies involving transgenic mice, treatment with KN-93 improved left ventricular function post-myocardial infarction, while this compound did not exhibit any beneficial effects.

| Model | Treatment | Results |

|---|---|---|

| Transgenic Mice | KN-93 vs. This compound | Mice treated with KN-93 showed preserved calcium homeostasis; those treated with this compound exhibited disordered calcium handling. |

Industrial Applications

This compound is also relevant in industrial settings, particularly in the production of specialty chemicals and pharmaceuticals. Its properties make it suitable for various applications within chemical manufacturing.

| Industry Application | Details |

|---|---|

| Specialty Chemicals | Used in processes requiring specific chemical properties. |

| Pharmaceuticals | Contributes to the development of new therapeutic agents. |

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

KN-93: A selective inhibitor of CaMKII with significant biological activity.

KN-62: Another CaMKII inhibitor with a different mechanism of action.

KN-92 Phosphate: A phosphorylated form of this compound used in specific research applications.

Uniqueness of this compound: this compound is unique in its role as an inactive control compound. It allows researchers to distinguish the specific effects of CaMKII inhibition by KN-93 from other unrelated cellular effects .

Biologische Aktivität

KN-92 is a structural analog of KN-93, which is recognized primarily as a specific inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). While KN-93 has been extensively studied for its inhibitory effects on CaMKII, this compound is noted for its lack of such activity. This differentiation leads to unique biological implications and potential applications in various research areas.

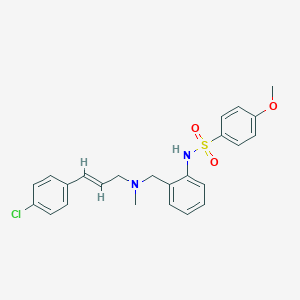

- Chemical Name : 2-[N-(4'-Methoxybenzenesulfonyl)]amino-N-(4'-chlorophenyl)-2-propenyl-N-methylbenzylamine phosphate

- CAS Number : 1135280-28-2

- Purity : ≥98%

- Molecular Formula : C₂₅H₃₁ClN₂O₃S

This compound does not inhibit CaMKII; however, it has been shown to interact with L-type calcium channels (specifically CaV1.2 and CaV1.3) in a manner that is independent of CaMKII activity. Research indicates that this compound can reduce the currents through these channels, which suggests a role in modulating calcium signaling pathways without directly affecting CaMKII activity .

Table 1: Comparison of this compound and KN-93

| Property | This compound | KN-93 |

|---|---|---|

| CaMKII Inhibition | No | Yes |

| Calcium Channel Effect | Reduces currents through L-type channels | Blocks depolarization-induced enhancement |

| Potassium Channel Blockage | Yes (Kv1.2, Kv1.4, Kv1.5, etc.) | Not specified |

Calcium Channel Modulation

Studies have demonstrated that the application of this compound leads to a reversible reduction in the currents of L-type calcium channels, which are crucial for various physiological processes including muscle contraction and neurotransmitter release. The effect is dose-dependent and time-dependent, indicating that higher concentrations or prolonged exposure increases the impact on calcium signaling .

Potassium Channel Interaction

This compound has been identified as a blocker of several potassium channels (Kv channels), including Kv1.2, Kv1.4, Kv1.5, and others. This blockade can influence neuronal excitability and cardiac action potentials, thereby affecting overall cellular function .

Study on Calcium Transients

In a detailed examination of the effects of this compound on calcium transients in neurons, researchers found that while KN-93 effectively blocked calcium-induced facilitation, this compound did not exhibit this capability. This finding underscores the potential utility of this compound as a tool for dissecting calcium signaling pathways without the confounding effects associated with CaMKII inhibition .

NK Cell Research

Recent studies have explored the use of NK-92 cells (natural killer cells) in immunotherapy contexts. While not directly related to this compound's primary mechanism, the modulation of ion channels by compounds like this compound could influence NK cell activity indirectly through changes in cellular signaling dynamics .

Q & A

Basic Research Questions

Q. What is the primary role of KN-92 in CaMKII-related studies?

this compound is a chemically inactive analog of KN-93, a selective Ca²⁺/calmodulin-dependent kinase II (CaMKII) inhibitor. It is used as a negative control to distinguish between specific CaMKII inhibition (by KN-93) and nonspecific effects, such as solvent interactions or off-target signaling pathways. For example, in studies examining CaMKII's role in synaptic plasticity or ion channel regulation, this compound ensures observed effects are due to KN-93’s pharmacological action rather than structural artifacts .

Q. How should this compound be integrated into experimental designs to validate CaMKII inhibition?

Researchers should:

- Use this compound and KN-93 in parallel at identical concentrations (e.g., 1–10 μM) .

- Compare outcomes (e.g., protein phosphorylation, ion currents, or cellular proliferation) between the two compounds.

- Ensure this compound lacks inhibitory activity in the specific assay (e.g., no reduction in phospho-CaMKII or SK2 expression in controls) .

- Validate solubility and stability (e.g., dissolve in DMSO at ≥50 mg/mL and store at -20°C) .

Q. What biochemical parameters confirm this compound’s inactivity?

Key validations include:

- No suppression of CaMKII autophosphorylation (e.g., Thr286 phosphorylation in cardiac or neuronal cells) .

- No modulation of downstream targets , such as GluA1 levels in synaptic inactivity models or Cdc25C phosphorylation in hepatic stellate cells .

- Lack of functional effects on electrophysiological parameters (e.g., voltage-gated Ca²⁺ currents or BK channel activity) .

Advanced Research Questions

Q. How can contradictory data on this compound’s effects be resolved (e.g., vs. other studies)?

Discrepancies in phospho-CaMKII/SK2 suppression ( ) may arise from:

- Concentration differences : Higher this compound doses (e.g., >10 μM) may weakly interact with CaMKII or other kinases.

- Cell-type specificity : Atrial fibrillation models ( ) may exhibit unique CaMKII regulation compared to neuronal or hepatic systems .

- Experimental duration : Transient vs. prolonged exposure alters compound efficacy . Methodological recommendation : Replicate findings across multiple models and include kinase activity assays (e.g., CaMKII δ/γ isoform-specific inhibitors) .

Q. What strategies enhance the reliability of this compound as a control in complex systems (e.g., genetic knockouts)?

Combine this compound with:

- Genetic CaMKII ablation (e.g., CaMKIIδ KO models) to confirm residual kinase activity .

- Alternative inhibitors (e.g., autocamtide-2-related inhibitory peptide, AIP) to rule out KN-93-specific artifacts .

- Multi-omics profiling (phosphoproteomics, transcriptomics) to detect off-target pathways influenced by this compound .

Q. How does this compound clarify CaMKII-independent effects in dynamic cellular processes?

In studies of:

- Apoptosis : this compound fails to inhibit caspase-3 activation or protect against A. hydrophila-induced cell death, unlike KN-93 .

- Metabolic regulation : this compound does not alter cAMP, ATP, or O₂ consumption in pacemaker cells, confirming CaMKII’s role in energy modulation .

- Structural plasticity : this compound does not prevent βCaMKII-mediated GluA1 upregulation during synaptic inactivity, unlike KN-93 .

Q. Methodological Considerations

Q. What controls are essential when using this compound in electrophysiology?

- Baseline Ca²⁺ buffering : Use EGTA/BAPTA in pipette solutions to isolate CaMKII-dependent vs. -independent current modulation .

- Time-matched controls : Monitor this compound’s stability over prolonged recordings (e.g., 30–60 min) .

- Blind application : Prevent observer bias by blinding treatment groups during data acquisition .

Q. How should researchers address this compound’s solubility and stability limitations?

- Solubility : Prepare fresh stock solutions in DMSO; avoid aqueous buffers with low solubility (<1 mg/mL) .

- Stability : Store aliquots at -20°C; avoid freeze-thaw cycles to prevent degradation .

- Quality control : Validate purity via HPLC (>98%) and confirm inactivity in pilot assays .

Q. Data Interpretation Tables

Eigenschaften

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAOVVIUGUOYHA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.